molecular formula C14H10N2O2 B1418156 2-(3-hydroxyphenyl)quinazolin-4(3H)-one CAS No. 911417-23-7

2-(3-hydroxyphenyl)quinazolin-4(3H)-one

Cat. No. B1418156
M. Wt: 238.24 g/mol
InChI Key: XMXQFRPDUIBGED-UHFFFAOYSA-N
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Patent
US09440961B2

Procedure details

To 2-(3-hydroxyphenyl)quinazolin-4(3H)-one (11.0 g, 45.98 mmole) was added pyridine (16.06 mL, 15.71 g, 0.199 mmole) followed by addition of acetic anhydride (145 mL) and the reaction mixture was heated to 105° C. and stirred for 3.5 h. The reaction mixture was cooled to ambient temperature and then poured onto ice-water (800 mL) and stirred for 2 h. The solid was then filtered and washed with water, ethanol, ether and finally hexane and dried for several hours under high vacuum to give 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate. (8.4 g, mmol, 65%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
16.06 mL
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]2[NH:17][C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[N:9]=2)[CH:5]=[CH:6][CH:7]=1.N1C=CC=CC=1.[C:25](OC(=O)C)(=[O:27])[CH3:26]>>[C:25]([O:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]2[NH:17][C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[N:9]=2)[CH:3]=1)(=[O:27])[CH3:26]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
16.06 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
145 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
stirred for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
poured onto ice-water (800 mL)
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was then filtered
WASH
Type
WASH
Details
washed with water, ethanol, ether and finally hexane
CUSTOM
Type
CUSTOM
Details
dried for several hours under high vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=CC=C1)C1=NC2=CC=CC=C2C(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.